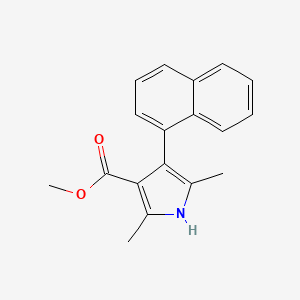

methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate often involves cyclization reactions, condensation with various reagents, and specific functional group transformations. For instance, related pyrrole derivatives have been synthesized through reactions like the Knorr synthesis, involving cyclization and subsequent modifications to introduce specific substituents (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized using techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. Density Functional Theory (DFT) calculations, including B3LYP functional and basis sets like 6-31G(d,p), are employed to evaluate the structure, electronic transitions, and vibrational modes. For example, a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was extensively analyzed to understand its molecular configuration and interactions (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including condensation, hydrogen bonding interactions, and dimer formation. The nature and strength of these interactions, such as heteronuclear hydrogen bonding, can be analyzed through topological parameters in Bader's 'Atoms in molecules' AIM theory. The synthesis and reactions often lead to the formation of dimers or other complex structures, which are stabilized through multiple interactions, as observed in compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their thermodynamic parameters, are determined through spectroscopic data and quantum chemical calculations. The formation of these compounds is generally exothermic and spontaneous at room temperature. Vibrational analysis helps in understanding the molecular interactions, especially the formation of dimers in the solid state through hydrogen bonding (Singh et al., 2013).

Chemical Properties Analysis

The chemical reactivity and stability of pyrrole derivatives are influenced by their molecular structure and the presence of functional groups. Reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify reactive sites within the molecule. These compounds exhibit a range of chemical behaviors, including the ability to form stable dimers through specific interactions, which are crucial for their potential applications in various fields (Rawat & Singh, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate is involved in the synthesis and optical resolution of axially dissymmetric pyrroles. These compounds have shown effectiveness as catalysts for enantioselective addition reactions, such as the addition of diethylzinc to aromatic aldehydes. The synthesis involves creating dissymmetric pyrroles from nitroalkenes and ethyl isocyanoacetate, with optical resolution achieved via crystallization of diastereoisomeric mixtures. The resultant axially dissymmetric pyrocolls catalyze enantioselective additions, demonstrating the compound's utility in stereoselective synthesis processes (Furusho, Tsunoda, & Aida, 1996).

Structural and Spectral Analyses

In-depth studies on the molecular structure, spectroscopic properties, and reactivity descriptors of related pyrrole compounds have been conducted. These studies involve quantum chemical calculations, including density functional theory (DFT) and "atoms in molecules" (AIM) theory, to evaluate the formation, thermodynamic parameters, and vibrational analyses of the compounds. Such research provides valuable insights into the compound's chemical behavior, including its electrophilicity, resonance-assisted hydrogen bonding, and potential as an electrophile in various reactions (Singh et al., 2013).

Antimicrobial Applications

A novel series of pyrrole derivatives, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has been synthesized and evaluated for in vitro antimicrobial activities. The synthesis involves cyclization, hydrolysis, decarboxylation, and formylation reactions. These compounds have shown promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group into the structure further enhances their antimicrobial efficacy, making them significant templates for the design of new antimicrobial agents (Hublikar et al., 2019).

Cytotoxic Activity for Cancer Research

The compound's derivatives have been evaluated for cytotoxic activities against various cancer cell lines. Research in this area focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties. Most of these derivatives exhibit potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research indicates the potential of this compound derivatives in developing new cancer therapies (Deady et al., 2003).

Propiedades

IUPAC Name |

methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIBGPGLDYFPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)

![benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)